Home > Products > Screening Compounds P117607 > N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide
N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide -

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide

Catalog Number: EVT-10955945
CAS Number:
Molecular Formula: C29H31Cl2N3O2
Molecular Weight: 524.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide, commonly referred to as NPB, is a synthetic compound primarily investigated for its potential therapeutic applications in oncology. The compound features a complex molecular structure that integrates a cyclopentyl group, a piperazine moiety substituted with a dichlorophenyl group, and a hydroxymethylbenzamide framework. NPB has attracted attention due to its ability to inhibit specific protein interactions that are crucial for cancer cell survival, marking it as a candidate for further research in cancer treatment strategies.

Source

The compound's information is derived from various scientific publications and patent documents that detail its synthesis, mechanism of action, and potential applications in cancer therapy. Notably, the synthesis of NPB is primarily achieved through the Petasis borono-Mannich reaction, which is recognized for its efficiency and versatility in producing diverse analogs .

Classification

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide is classified as an organic compound with significant pharmacological interest due to its targeted action against cancer cell pathways. Its structural components categorize it within the class of benzamides and piperazine derivatives, which are often explored for their biological activities.

Synthesis Analysis

Methods

The synthesis of N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide predominantly employs the Petasis borono-Mannich reaction. This multicomponent reaction involves:

  1. Formation of an iminium ion: This step includes reacting N-substituted piperazines with salicylaldehyde derivatives.
  2. Reaction with boronic acid: The iminium ion subsequently reacts with boronic acid to yield a tetracoordinate boronate intermediate.
  3. Final product formation: The final product is synthesized through the intramolecular delivery of the organic group to the iminium carbon.

Characterization techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds.

Technical Details

The synthesis process typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of catalysts may also enhance the efficiency of the reaction.

Molecular Structure Analysis

Structure

The molecular formula of N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide is C22H26Cl2N4O2. Its structural components include:

  • A cyclopentyl group that contributes to its lipophilicity.
  • A dichlorophenyl substituent on the piperazine ring that enhances biological activity.
  • A hydroxymethylbenzamide framework that is crucial for interaction with target proteins.

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular Weight441.37 g/mol
Melting PointNot specified
SolubilityVaries with solvent
Log P (octanol-water)Not specified
Chemical Reactions Analysis

Reactions

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide can undergo various chemical reactions typical for amides and aromatic compounds:

  1. Oxidation: Potentially forming oxo derivatives.
  2. Reduction: Can yield reduced forms or amine derivatives.
  3. Substitution: Functional groups can be substituted under appropriate conditions.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles depending on the desired outcome.

Mechanism of Action

Process

NPB exerts its biological effects primarily by targeting the phosphorylation of Bcl-2-associated death promoter (BAD), a critical regulator of apoptosis in cancer cells. The mechanism involves:

  1. Binding to Protein Targets: NPB interacts with specific proteins involved in cell survival pathways.
  2. Inhibition of Phosphorylation: By inhibiting BAD phosphorylation, NPB promotes apoptosis in cancer cells.
  3. Disruption of Signaling Pathways: It interferes with signaling pathways that support cell proliferation and survival.

Data

In vitro studies have demonstrated that NPB significantly inhibits cell viability in various mammary carcinoma cell lines, including MCF-7 cells. Preliminary findings suggest that NPB enhances apoptosis by modulating BAD-related pathways.

Physical and Chemical Properties Analysis

Physical Properties

NPB's physical properties have not been extensively detailed in available literature but are expected to align with those typical of similar organic compounds:

  • Appearance: Likely solid at room temperature.
  • Odor: Not specified.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity based on functional groups present (e.g., amide bond stability).
Applications

Scientific Uses

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide has several potential applications in scientific research:

  1. Cancer Therapeutics: Due to its ability to inhibit BAD phosphorylation and promote apoptosis in cancer cells.
  2. Biochemical Studies: Investigating protein-protein interactions critical for tumor growth.
  3. Drug Development: Serving as a lead compound for developing new anticancer drugs targeting resistant cancer types .

Ongoing research aims to further explore its efficacy and safety profile in clinical settings, potentially leading to novel therapeutic strategies against various cancers.

Introduction to BAD Phosphorylation as a Therapeutic Target in Oncology

The Bcl-2 agonist of cell death (BAD) protein is a pivotal regulator of programmed cell death whose dysregulation represents a fundamental mechanism underpinning cancer pathogenesis and therapeutic resistance. As a pro-apoptotic member of the Bcl-2 protein family, BAD promotes mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release and caspase activation that culminate in apoptosis [1] [7]. In malignant cells, survival signaling pathways aberrantly phosphorylate BAD at specific serine residues—notably Ser75, Ser99, and Ser118—inducing conformational changes that sequester BAD within the cytosol via 14-3-3 scaffold proteins [1] [4]. This phosphorylation-dependent inactivation enables cancer cells to evade physiological apoptosis, thereby sustaining uncontrolled proliferation, metastasis, and survival under metabolic stress [1] [7].

Multiple oncogenic kinase cascades converge on BAD phosphorylation. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway phosphorylates BAD at Ser136 in murine models (corresponding to human Ser99) and Ser112 (Ser75 in humans), while mitogen-activated protein kinase (MAPK)-activated ribosomal S6 kinase (p90RSK) targets Ser99 [1] [7]. Additionally, protein kinase A (PKA), cyclin-dependent kinases (CDKs), and checkpoint kinase 1 (CHK1) phosphorylate distinct serine residues (Table 3). This multi-kinase regulation establishes BAD as a nodal point integrating diverse pro-survival signals, rendering it an attractive target for pharmacological intervention [1].

Preclinical evidence substantiates the pathological significance of BAD hyperphosphorylation across malignancies:

  • In diffuse large B-cell lymphoma, murine models expressing non-phosphorylatable BAD mutants exhibit significantly delayed oncogenesis [1].
  • Breast carcinomas demonstrate inverse correlations between phosphorylated BAD (pBAD) levels and patient survival, with pBAD overexpression enhancing tumor cell chemoresistance [1] [7].
  • Ovarian cancers exhibit reduced BAD expression alongside elevated pBAD, contributing to cisplatin resistance that can be reversed by kinase inhibition [1] [4].

Consequently, therapeutic strategies aiming to inhibit BAD phosphorylation seek to restore apoptotic competence in cancer cells. While BH3 mimetics (e.g., venetoclax) directly target anti-apoptotic Bcl-2 proteins, an alternative approach involves suppressing upstream kinases or disrupting BAD-phosphorylating complexes to de-repress its pro-apoptotic function [1] [7]. Small molecules inhibiting BAD phosphorylation thus represent a mechanistically distinct avenue to overcome the limitations of conventional cytotoxic agents and kinase inhibitors.

Table 3: Key Kinases Regulating BAD Phosphorylation in Cancer [1] [7]

KinaseBAD Phosphorylation SiteUpstream PathwayCancer Relevance
Akt/PKBSer75, Ser99PI3K/AktHyperactivated in >70% of cancers; promotes survival
p90RSKSer99MAPK/ERKAssociated with resistance to targeted therapies
Protein kinase ASer118cAMP signalingMitochondrial anchoring; inhibits apoptosis
Cyclin-dependent kinasesSer128Cell cycle progressionLinks cell cycle deregulation to apoptosis evasion
Checkpoint kinase 1Ser138DNA damage responseEnables survival despite genomic instability

Properties

Product Name

N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide

IUPAC Name

N-cyclopentyl-3-[[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methyl]benzamide

Molecular Formula

C29H31Cl2N3O2

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36)

InChI Key

IQLVMUSOSDGQHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)C(C3=CC=CC=C3O)N4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.